4-Chloro-1-methoxyisoquinoline
Overview
Description
4-Chloro-1-methoxyisoquinoline is a heterocyclic aromatic organic compound, part of the isoquinoline family. Isoquinolines are structural isomers of quinolines and are known for their presence in various natural alkaloids. This compound is characterized by a chlorine atom at the 4th position and a methoxy group at the 1st position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methoxyisoquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroisoquinoline with methanol in the presence of a base. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of 4-chloroisoquinoline with a methoxyboronic acid derivative under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-Chloroisoquinoline: Lacks the methoxy group, making it less versatile in certain reactions.
1-Methoxyisoquinoline: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-methoxyisoquinoline’s unique combination of a chlorine atom and a methoxy group provides distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-1-methoxyisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBQGORSOSQECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482216 | |
Record name | 4-Chloro-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58022-38-1 | |
Record name | 4-Chloro-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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